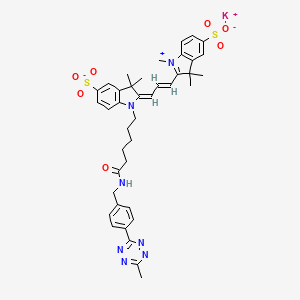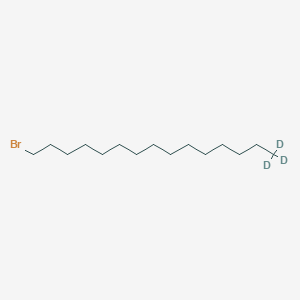![molecular formula C20H16N2O6 B12400282 3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide is a complex organic compound that belongs to the class of hydroxybenzoic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride . This intermediate is then reacted with 4-aminophenol under Schotten-Baumann conditions to yield the target compound . The reaction is carried out in an aqueous alkaline solution, and the product is isolated as white crystals with a high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of oxalyl chloride instead of thionyl chloride can improve the yield and purity of the intermediate 4-hydroxybenzoyl chloride . The final product is obtained through careful control of reaction conditions and purification steps to ensure high quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3,4,5-Trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gallic Acid: 3,4,5-Trihydroxybenzoic acid, known for its antioxidant properties.
Protocatechuic Acid: 3,4-Dihydroxybenzoic acid, another phenolic acid with similar biological activities.
Vanillic Acid: 4-Hydroxy-3-methoxybenzoic acid, known for its antimicrobial properties.
Uniqueness
3,4,5-Trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide is unique due to its combination of multiple hydroxyl groups and an amide linkage, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H16N2O6 |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H16N2O6/c23-15-7-1-11(2-8-15)19(27)21-13-3-5-14(6-4-13)22-20(28)12-9-16(24)18(26)17(25)10-12/h1-10,23-26H,(H,21,27)(H,22,28) |
Clé InChI |
ROOGWWVPSBAVBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)





![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)





